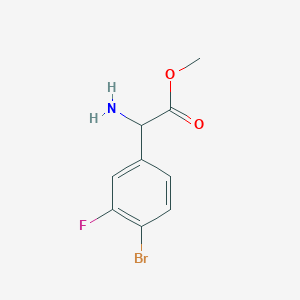
N-ethyl-3-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O3S. It is a derivative of benzamide, featuring an ethyl group attached to the nitrogen atom and a sulfamoyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-3-sulfamoylbenzamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond . The reaction typically occurs under mild conditions and does not require pre-functionalization or de-functionalization steps, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide, sulfenamide.
Substitution: Halogenated, nitrated, and sulfonated benzamide derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-3-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-ethyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, in the context of HBV research, the compound acts as a capsid assembly modulator, interfering with the assembly of viral capsid proteins. This disruption can inhibit viral replication and reduce the viral load in infected cells . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-ethyl-3-sulfamoylbenzamide can be compared with other sulfonamide derivatives, such as:
- N-methyl-3-sulfamoylbenzamide
- N-propyl-3-sulfamoylbenzamide
- N-ethyl-4-sulfamoylbenzamide
These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
N-ethyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |
Clave InChI |
NCFCRVHZKBSWRR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
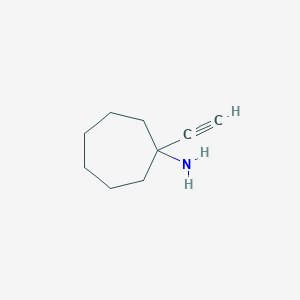
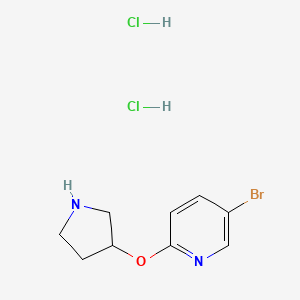
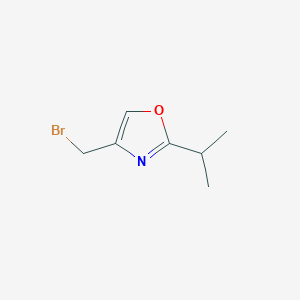


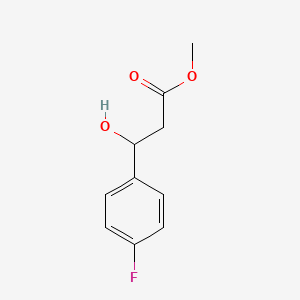
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)

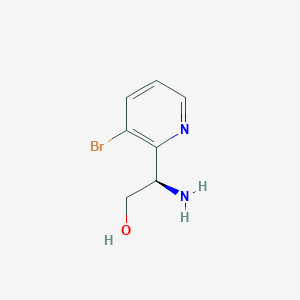
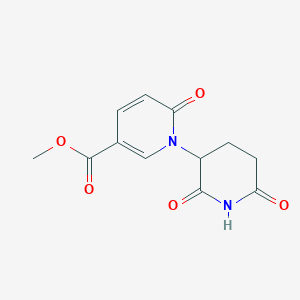
![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
